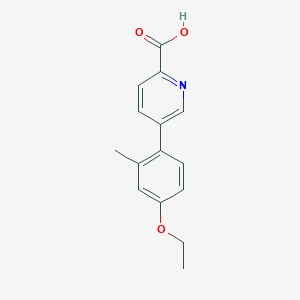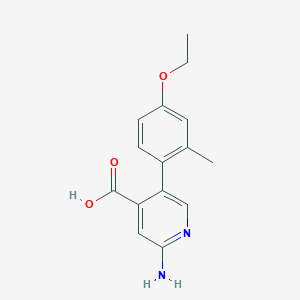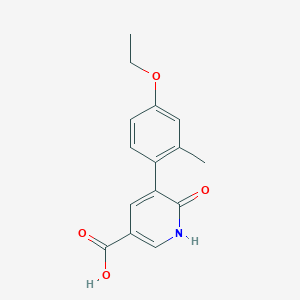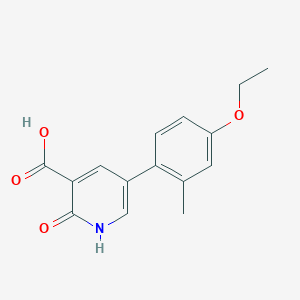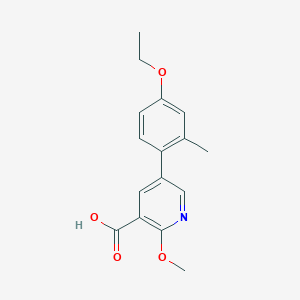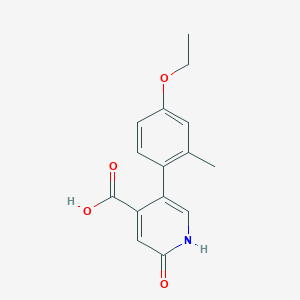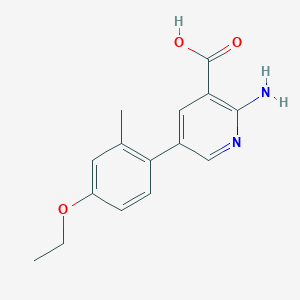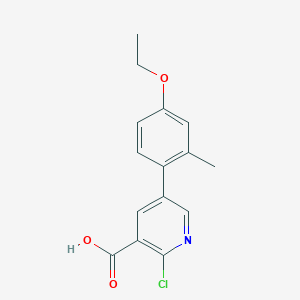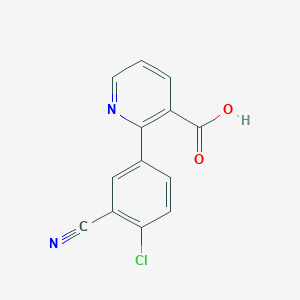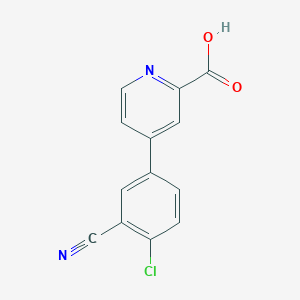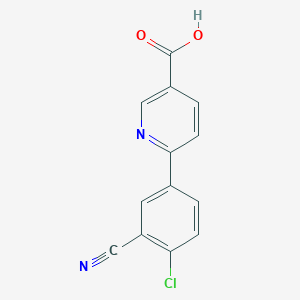
6-(4-Chloro-3-cyanophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chloro-3-cyanophenyl)picolinic acid, also known as 6-PCCA, is an organic compound belonging to the picolinic acid family. It is a colorless solid that is soluble in water and organic solvents. 6-PCCA is a versatile molecule that has been used in a variety of fields, including chemistry, biochemistry, and pharmaceuticals.
作用機序
The mechanism of action of 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% is not fully understood. However, it is known that the compound is capable of forming complexes with metal ions, which can then be used to catalyze a variety of organic reactions. Additionally, 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% can form complexes with other organic molecules, which can then be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% are not well understood. However, it is known that the compound can form complexes with metal ions, which can then be used to catalyze a variety of reactions. Additionally, 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% can form complexes with other organic molecules, which can then be used to catalyze a variety of reactions.
実験室実験の利点と制限
The advantages of using 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% in laboratory experiments include its low cost, its availability, and its versatility. Additionally, 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% can be used as a catalyst in a variety of organic reactions, making it useful for a wide range of applications. The main limitation of using 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% in laboratory experiments is its instability in the presence of moisture and light.
将来の方向性
There are a number of future directions for 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% research. These include the development of new synthesis methods for the compound, the exploration of its use in the synthesis of new drugs, the exploration of its use in the synthesis of new organic compounds, and the investigation of its mechanism of action. Additionally, further research into the biochemical and physiological effects of 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% is needed to fully understand its potential applications.
合成法
6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% can be synthesized through a variety of methods, including the use of Grignard reagents, the use of aryl halides, and the use of N-chlorosuccinimide (NCS). The Grignard reagent method involves the reaction of 4-chloro-3-cyanophenol with a Grignard reagent in the presence of a base, such as potassium carbonate, to form 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95%. The aryl halide method involves the reaction of 4-chloro-3-cyanophenol with an aryl halide in the presence of a base, such as potassium carbonate, to form 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95%. The NCS method involves the reaction of 4-chloro-3-cyanophenol with NCS in the presence of a base, such as potassium carbonate, to form 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95%.
科学的研究の応用
6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a pharmaceutical intermediate to synthesize a variety of drugs, such as anti-inflammatory and anti-cancer drugs. It has also been used as a catalyst in organic synthesis and as a ligand in coordination chemistry. Additionally, 6-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been used as a reagent in the synthesis of a variety of organic compounds, such as amino acids and peptides.
特性
IUPAC Name |
6-(4-chloro-3-cyanophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-10-5-4-8(6-9(10)7-15)11-2-1-3-12(16-11)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGSRJFAJSFGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

